molecular formula C7H9NO2S B8714857 2-Ethyl-5-methylthiazole-4-carboxylic acid CAS No. 113366-76-0

2-Ethyl-5-methylthiazole-4-carboxylic acid

Cat. No. B8714857
M. Wt: 171.22 g/mol
InChI Key: XJWWVWWDMLFLCZ-UHFFFAOYSA-N
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Patent
US06884821B1

Procedure details

8 g of ethyl 2-ethyl-5-methyl-1,3-thiazole-4-carboxylate was dissolved in 10 ml ethanol. 2 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evapoarated, to give 0.8 g of 2-ethyl-5-methyl-1,3-thiazole-4-carboxylic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([CH3:13])=[C:6]([C:8]([O:10]CC)=[O:9])[N:7]=1)[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH2:1]([C:3]1[S:4][C:5]([CH3:13])=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C)C=1SC(=C(N1)C(=O)OCC)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
by extracting with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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